Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate
Overview
Description
Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate is a chemical compound with the CAS Number: 737772-44-0 . It has a molecular weight of 288.22 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11F3O4/c1-2-20-12(19)11(18)7-10(17)8-5-3-4-6-9(8)13(14,15)16/h3-6H,2,7H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 288.22 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Enzyme Reactivity Enhancement
- Synthesis and Cyclization Reactions: Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate derivatives showed potential in increasing the reactivity of the enzyme cellobiase. This enhancement could be significant for applications in biotechnology and enzymatic processes (Abd & Awas, 2008).
Synthesis of Enantiomerically Pure Compounds
- Preparation of Enantiomerically Pure Amino Alcohols: This compound was used to synthesize enantiomerically pure 3-amino-3-phenyl-1-propanol. Such compounds have significant importance in pharmaceutical chemistry due to their high enantiomeric purity, which is crucial for the synthesis of certain drugs (Fadnavis, Radhika, & Devi, 2006).
Novel Compound Synthesis
- Synthesis of Novel Compounds: Research has led to the synthesis of new compounds using this compound derivatives. These compounds could have potential applications in various fields, including material science and pharmaceuticals (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
Insect Pest Control
- Novel Chiral Butanoate Esters: In the context of agriculture and pest control, certain derivatives of this compound have been synthesized for potential use as insect hormonogenic compounds. These can play a crucial role in environmentally friendly pest control strategies (Wimmer et al., 2007).
Anti-Diabetic Agents
- Antidiabetic Potential: Indole-based hybrids with this compound have been explored for their potential as anti-diabetic agents. Their ability to inhibit α-glucosidase enzyme suggests their use in managing diabetes (Nazir et al., 2018).
Safety and Hazards
The safety information for Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Properties
IUPAC Name |
ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c1-2-20-12(19)11(18)7-10(17)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRXWQFVAQRZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224081 | |
Record name | Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737772-45-1 | |
Record name | Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737772-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,γ-dioxo-3-(trifluoromethyl)benzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201224081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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